molecular formula C12H13N7O B11851094 5-((6-((3-Hydroxypropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

5-((6-((3-Hydroxypropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B11851094
M. Wt: 271.28 g/mol
InChI Key: ZUGDWJGRIAYNMN-UHFFFAOYSA-N
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Description

5-((6-((3-Hydroxypropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a pyrazine ring substituted with a pyrimidine moiety, which is further functionalized with a hydroxypropyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6-((3-Hydroxypropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as aminopyrimidines and aldehydes.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced via nucleophilic substitution reactions, where a hydroxypropylamine reacts with the pyrimidine intermediate.

    Formation of the Pyrazine Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-((6-((3-Hydroxypropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-((6-((3-Hydroxypropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream substrates. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((6-((3-Hydroxypropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is unique due to its dual functionalization with both pyrimidine and pyrazine rings, which provides a versatile scaffold for the development of various bioactive molecules. Its ability to undergo multiple types of chemical reactions also makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H13N7O

Molecular Weight

271.28 g/mol

IUPAC Name

5-[[6-(3-hydroxypropylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C12H13N7O/c13-5-9-6-16-12(7-15-9)19-11-4-10(17-8-18-11)14-2-1-3-20/h4,6-8,20H,1-3H2,(H2,14,16,17,18,19)

InChI Key

ZUGDWJGRIAYNMN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1NC2=NC=C(N=C2)C#N)NCCCO

Origin of Product

United States

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